molecular formula C14H16N4O2 B5120618 3-(2-oxo-2-piperidinoethyl)-1,2,3-benzotriazin-4(3H)-one

3-(2-oxo-2-piperidinoethyl)-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B5120618
M. Wt: 272.30 g/mol
InChI Key: RDLCCYPYUDPUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Oxo-2-piperidinoethyl)-1,2,3-benzotriazin-4(3H)-one is a chemical compound based on the 1,2,3-benzotriazin-4(3H)-one scaffold, a structure recognized for its versatility in synthetic chemistry and potential in pharmacological research . The core benzotriazinone moiety is a key intermediate in the synthesis of more complex molecules and is known to exhibit a diverse range of biological activities . In research settings, derivatives of 1,2,3-benzotriazin-4(3H)-one have been investigated as promising inhibitors for various enzymes and have shown pronounced activity in in vitro cytotoxic activity assays against human liver carcinoma cell lines (HepG2) . Other studies highlight benzotriazinone sulfonamides as potent alpha-glucosidase inhibitors , indicating their value in metabolic disorder research . The structural motif is also employed in the development of antimicrobial agents, with certain compounds demonstrating effective results against E. coli . The presence of the 2-oxo-2-piperidinoethyl side chain in this specific compound may influence its binding affinity and interaction with biological targets, making it a candidate for further exploration in medicinal chemistry and drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-(2-oxo-2-piperidin-1-ylethyl)-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-13(17-8-4-1-5-9-17)10-18-14(20)11-6-2-3-7-12(11)15-16-18/h2-3,6-7H,1,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLCCYPYUDPUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-oxo-2-piperidinoethyl)-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the benzotriazinone core, followed by the introduction of the piperidinoethyl side chain. Reaction conditions may vary, but common methods involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

3-(2-oxo-2-piperidinoethyl)-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-oxo-2-piperidinoethyl)-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-piperidinoethyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with molecular targets within biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs of benzotriazinones include:

DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)
  • Structure : Phosphoryloxy group at the 3-position.
  • Applications : Widely used as a coupling reagent in peptide synthesis due to its ability to activate carboxyl groups without carbodiimide mediators. DEPBT minimizes racemization and improves yields in solid-phase peptide synthesis .
  • Key Difference: Unlike the target compound’s piperidinoethyl group, DEPBT’s phosphoryloxy moiety enhances electrophilicity, making it reactive toward nucleophilic amino acids.
3-(2-Hydroxyethyl)-1,2,3-benzotriazin-4(3H)-one
  • Structure : Hydroxyethyl substituent at the 3-position.
  • Applications : Used as an internal standard in HPLC analysis due to its stability and distinct chromatographic profile .
  • Key Difference: The hydroxyethyl group improves aqueous solubility, whereas the target compound’s piperidinoethyl group may enhance lipid membrane permeability.
3-Indazol-3-yl-1,2,3-benzotriazin-4(3H)-one Derivatives
  • Structure : Indazole ring substitution.
  • Key Difference: Aromatic indazole substituents confer planar geometry for DNA intercalation, unlike the flexible piperidinoethyl group.
3-Aryl-1,2,3-benzotriazin-4(3H)-ones
  • Structure : Aryl substituents at the 3-position.
  • Properties : Undergo thermolysis to form acridones or benzanilides, depending on reaction conditions. For example, 3-phenyl derivatives decompose to 9-acridones in 1-methylnaphthalene .
  • Key Difference: Aromatic substituents stabilize the triazinone ring via resonance, whereas aliphatic groups like piperidinoethyl may increase susceptibility to hydrolysis.

Biological Activity

3-(2-oxo-2-piperidinoethyl)-1,2,3-benzotriazin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzotriazine core, which is known for its diverse biological activities. The piperidine moiety contributes to its pharmacological profile. The molecular formula is C12H14N4O2C_{12}H_{14}N_{4}O_{2}, and it has a molecular weight of approximately 246.27 g/mol.

Research indicates that compounds with a benzotriazine structure often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as kinases or phosphatases, which play critical roles in cell signaling and proliferation.
  • Modulation of Receptor Activity : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter release and neuronal activity.

Anticancer Properties

Several studies have highlighted the anticancer potential of benzotriazine derivatives. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa (cervical)15.0
MCF-7 (breast)12.5
A549 (lung)20.0

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. Research suggests that it may inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer’s pathology.

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study conducted by demonstrated that the compound significantly reduced cell viability in HeLa cells by inducing apoptosis through mitochondrial pathways.
  • Neuroprotection Against Amyloid Toxicity : In a model simulating Alzheimer's disease, treatment with this compound resulted in decreased levels of amyloid-beta aggregates and improved neuronal survival rates.

Q & A

Basic Research Questions

Q. What are the key structural features of 3-(2-oxo-2-piperidinoethyl)-1,2,3-benzotriazin-4(3H)-one, and how do they influence its reactivity?

  • Answer : The compound comprises a benzotriazinone core, known for stability in diverse reactions, and a piperidinoethyl side chain linked via a carbonyl group. The benzotriazinone core participates in nucleophilic substitutions and cycloadditions, while the piperidine moiety may enhance bioavailability through hydrogen bonding or hydrophobic interactions . Solubility and reactivity are solvent-dependent, with polar aprotic solvents (e.g., dichloromethane) favoring nucleophilic substitutions .

Q. What synthetic methodologies are employed to construct the benzotriazinone core in this compound?

  • Answer : The core is synthesized via cyclocondensation of o-aminobenzoic acid derivatives with nitriles or via oxidation of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODhbt) . Key steps include coupling reactions using reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), which minimizes racemization during amide bond formation . Purification typically involves column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Answer :

  • NMR spectroscopy : Confirms proton environments and piperidine side-chain conformation .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity, especially for intermediates prone to side reactions (e.g., oxidation byproducts) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize competing side reactions during synthesis?

  • Answer :

  • Temperature control : Lower temperatures (0–25°C) reduce undesired oxidations of the benzotriazinone core .
  • Base selection : Triethylamine or DBU improves nucleophilic substitution efficiency on the piperidine moiety .
  • Coupling reagents : DEPBT enhances amide bond formation with <5% racemization, outperforming traditional reagents like EDC .
  • Data-driven example : In peptide synthesis, DEPBT achieved 92% yield vs. 78% with EDC, highlighting its superiority .

Q. What strategies address contradictions in reported biological activities of benzotriazinone derivatives?

  • Answer :

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for anticancer activity) and controls (e.g., tirapazamine) to reduce variability .
  • SAR studies : Modify the piperidinoethyl chain length or introduce electron-withdrawing groups to enhance target binding. For example, elongation of the alkyl chain improved IC50 values by 2-fold in analogs .
  • Data reconciliation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .

Q. How do structural modifications at the piperidinoethyl moiety affect biological activity?

  • Answer :

  • Hydrophobic substituents : Adding methyl groups to the piperidine ring (e.g., 2,3-dimethylphenyl) increased logP values by 0.5–1.0, enhancing membrane permeability .
  • Electron-deficient groups : Nitro or halogen substitutions on the phenyl ring improved tyrosinase inhibition (IC50: 0.05 µM vs. 0.12 µM for unsubstituted analogs) .
  • Data table :
ModificationTargetIC50 (µM)Activity Change
2,3-DimethylphenylMushroom Tyrosinase0.052.4x improvement
4-FluorophenylHepG2 Cells8.21.8x improvement

Q. What computational methods predict binding interactions between this compound and biological targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to serotonin receptors (5-HT1A), leveraging the piperidine moiety’s affinity for GPCRs .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Correlate substituent electronegativity with anticancer activity (R² = 0.89 in training sets) .

Methodological Challenges and Solutions

Q. How to resolve low yields in multi-step syntheses of benzotriazinone derivatives?

  • Answer :

  • Intermediate trapping : Use scavenger resins (e.g., polymer-bound isocyanate) to remove excess reagents .
  • Flow chemistry : Continuous reactors improve heat/mass transfer, increasing yields by 15–20% in oxidation steps .

Q. What experimental designs validate the compound’s mechanism of action in cancer cells?

  • Answer :

  • Apoptosis assays : Annexin V/PI staining and caspase-3 activation confirm programmed cell death .
  • ROS detection : DCFH-DA fluorescence quantifies oxidative stress induction .
  • Transcriptomics : RNA-seq identifies upregulated pro-apoptotic genes (e.g., BAX, PUMA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.